molecular formula C13H15NO2 B3061967 2,4-Azetidinedione, 3,3-diethyl-1-phenyl- CAS No. 15745-94-5

2,4-Azetidinedione, 3,3-diethyl-1-phenyl-

Cat. No.: B3061967
CAS No.: 15745-94-5
M. Wt: 217.26 g/mol
InChI Key: KDXSTYUPRNLDGW-UHFFFAOYSA-N
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Description

3,3-diethyl-1-phenylazetidine-2,4-dione is an organic compound with the molecular formula C₁₃H₁₅NO₂. It is a member of the azetidine family, characterized by a four-membered ring containing nitrogen.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-diethyl-1-phenylazetidine-2,4-dione typically involves the reaction of 2,4,6-tribromoaniline with diethyl malonate in the presence of a base, followed by cyclization . The reaction conditions often include:

    Temperature: Elevated temperatures around 100-150°C.

    Solvent: Commonly used solvents include ethanol or methanol.

    Catalysts: Basic catalysts such as sodium ethoxide or potassium carbonate.

Industrial Production Methods

Industrial production methods for 3,3-diethyl-1-phenylazetidine-2,4-dione are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity .

Chemical Reactions Analysis

Types of Reactions

3,3-diethyl-1-phenylazetidine-2,4-dione undergoes various chemical reactions, including:

    Oxidation: Can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can yield amines or alcohols.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Solvents: Dichloromethane, tetrahydrofuran.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate can yield carboxylic acids, while reduction with lithium aluminum hydride can produce amines .

Scientific Research Applications

3,3-diethyl-1-phenylazetidine-2,4-dione has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,3-diethyl-1-phenylazetidine-2,4-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit human neutrophil elastase and induce apoptosis in cancer cells sets it apart from other azetidine derivatives .

Properties

CAS No.

15745-94-5

Molecular Formula

C13H15NO2

Molecular Weight

217.26 g/mol

IUPAC Name

3,3-diethyl-1-phenylazetidine-2,4-dione

InChI

InChI=1S/C13H15NO2/c1-3-13(4-2)11(15)14(12(13)16)10-8-6-5-7-9-10/h5-9H,3-4H2,1-2H3

InChI Key

KDXSTYUPRNLDGW-UHFFFAOYSA-N

Canonical SMILES

CCC1(C(=O)N(C1=O)C2=CC=CC=C2)CC

Key on ui other cas no.

15745-94-5

Origin of Product

United States

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